2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate
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Overview
Description
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound that features both benzyl and bromobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the benzyl ether: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the oxoethyl group: This step involves the reaction of the benzyl ether with an appropriate acylating agent, such as oxalyl chloride, to introduce the oxoethyl group.
Formation of the bromobenzoyl amide: This involves the reaction of 4-bromobenzoic acid with an amine, followed by acylation to form the amide linkage.
Final coupling: The final step involves coupling the benzyl ether derivative with the bromobenzoyl amide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzyl and bromobenzoyl groups can enhance its binding affinity and specificity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(METHOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE
- 2-[4-(ETHOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-FLUOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Uniqueness
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to the presence of the benzyl and bromobenzoyl groups, which can impart distinct chemical and biological properties. The benzyl group can enhance lipophilicity and membrane permeability, while the bromobenzoyl group can participate in halogen bonding, potentially increasing binding affinity and specificity for certain biological targets.
Properties
Molecular Formula |
C26H23BrN2O6 |
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Molecular Weight |
539.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C26H23BrN2O6/c27-21-10-6-20(7-11-21)26(33)29-14-24(31)28-15-25(32)35-17-23(30)19-8-12-22(13-9-19)34-16-18-4-2-1-3-5-18/h1-13H,14-17H2,(H,28,31)(H,29,33) |
InChI Key |
LDEDBSFKPLXEFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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